![molecular formula C22H18ClN3O3S B7730042 (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B7730042.png)
(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
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Overview
Description
(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound that features a thiazole ring, a cyano group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the thiazole ring with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Attachment of the Dimethoxyphenyl Group: This step involves a Knoevenagel condensation reaction between the thiazole derivative and 3,4-dimethoxybenzaldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring and cyano group are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-N-{5-[(3-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
- **(2E)-N-{5-[(3-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (2E)-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.
The molecular structure of the compound features a thiazole ring, a cyano group, and a dimethoxy-substituted phenyl moiety. The presence of these functional groups is crucial for its biological activity. Thiazoles are known for their diverse pharmacological properties, including anticancer and antimicrobial effects.
Key Structural Features:
- Thiazole Ring : Essential for cytotoxic activity.
- Chloro Group : Enhances biological activity through electron-withdrawing effects.
- Dimethoxy Substitution : May contribute to increased lipophilicity and receptor binding.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study highlighted the compound's efficacy against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549).
Table 1: Anticancer Activity of the Compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.4 | Induces apoptosis via BCL-2/BAX ratio alteration |
A549 | 12.7 | Inhibition of cell proliferation markers |
C-32 (Melanoma) | 18.5 | Cell cycle regulation through P53 and P21 modulation |
The compound exhibited an IC50 value indicating potent cytotoxicity against these cancer lines. Notably, it altered the expression of apoptosis-related genes, promoting cell death in malignant cells while sparing normal cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial efficacy against various bacterial strains. It has been tested against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bactericidal |
Enterococcus faecalis | 64 | Bacteriostatic |
MRSA | 16 | Bactericidal |
The minimum inhibitory concentration (MIC) values indicate that the compound retains significant antibacterial activity, particularly against resistant strains.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects on different cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.
- Gene Expression Analysis : Further analysis revealed that treatment with the compound led to decreased expression of histone H3 and increased levels of P53 and P21 proteins, indicating its role in modulating key regulatory pathways involved in cell cycle and apoptosis.
Properties
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-19-7-6-15(11-20(19)29-2)8-16(12-24)21(27)26-22-25-13-18(30-22)10-14-4-3-5-17(23)9-14/h3-9,11,13H,10H2,1-2H3,(H,25,26,27)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLYRRUHZRTAL-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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